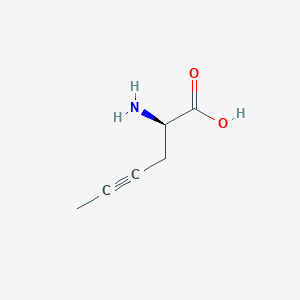

(2R)-2-aminohex-4-ynoic acid

Beschreibung

Eigenschaften

IUPAC Name |

(2R)-2-aminohex-4-ynoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h5H,4,7H2,1H3,(H,8,9)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWGCMRALYSYJV-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CC[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2R)-2-Aminohex-4-ynoic Acid: Structural Profile, Synthesis, and Chemical Biology Applications

This technical guide details the chemical structure, synthesis, and applications of (2R)-2-aminohex-4-ynoic acid , a non-proteinogenic amino acid characterized by an internal alkyne functionality and D-stereochemistry.

Executive Summary

(2R)-2-aminohex-4-ynoic acid (also known as D-2-amino-4-hexynoic acid or D-Crotylglycine alkyne analogue) is a synthetic, non-canonical amino acid (ncAA). Structurally, it functions as a rigid, unsaturated isostere of Methionine and Norleucine . Unlike its naturally occurring enantiomer ((2S)-isomer, found in the mushroom Tricholomopsis rutilans), the (2R)-isomer is primarily utilized in peptidomimetics to confer proteolytic resistance and in structural biology as a crystallographic or spectroscopic probe. Its internal alkyne moiety (–C≡C–) provides a unique Raman scattering signature in the "silent region" (2100–2300 cm⁻¹), making it a valuable label-free imaging agent.

Chemical Structure and Properties[1][2][3][4][5][6]

Stereochemistry and Nomenclature

The compound possesses a single chiral center at the

- (Highest Priority)

- (Side Chain)

- (Lowest Priority)

In the (2R) configuration, with the hydrogen atom pointing away from the viewer, the sequence 1

Physicochemical Profile

The internal alkyne introduces rigidity and electron density distinct from the flexible thioether of methionine, yet it maintains a similar steric volume.

| Property | Value / Description |

| IUPAC Name | (2R)-2-aminohex-4-ynoic acid |

| CAS Number | 346707-82-2 |

| Molecular Formula | |

| Molecular Weight | 127.14 g/mol |

| Side Chain | 2-Butynyl group ( |

| pKa (approx) | |

| Solubility | Water (high), Methanol (moderate) |

| Electronic Character | Electron-rich alkyne; susceptible to electrophilic addition but kinetically stable in biological buffers. |

| Spectroscopic Signature | Raman active |

Structural Visualization

The following diagram illustrates the stereochemical relationship and the side-chain geometry.

Caption: Stereochemical configuration of (2R)-2-aminohex-4-ynoic acid showing CIP priorities.

Synthesis and Production

Synthesis of the (2R)-isomer requires high enantioselectivity. The preferred industrial method involves Asymmetric Alkylation using a chiral auxiliary or Enzymatic Resolution of the racemate.

Method A: Asymmetric Alkylation (Schöllkopf Bis-Lactim Ether)

This method utilizes a chiral auxiliary (Schöllkopf reagent) to direct the incoming electrophile (1-bromo-2-butyne) to the specific face of the enolate.

Protocol:

-

Preparation of Auxiliary: Condense D-valine with glycine to form the cyclic bis-lactim ether.

-

Deprotonation: Treat the bis-lactim ether with

-Butyllithium ( -

Alkylation: Add 1-bromo-2-butyne dropwise. The bulky isopropyl group of the valine moiety blocks one face, forcing the electrophile to attack trans to the isopropyl group.

-

Hydrolysis: Treat the alkylated intermediate with dilute acid (0.25 N HCl) to cleave the auxiliary.

-

Purification: Isolate (2R)-2-aminohex-4-ynoic acid via ion-exchange chromatography.

Method B: Chemo-Enzymatic Resolution

For larger scales, resolving the racemic mixture is often more cost-effective.

Protocol:

-

Acetylation: React racemic 2-aminohex-4-ynoic acid with acetic anhydride to form

-acetyl-DL-aminohex-4-ynoic acid. -

Enzymatic Hydrolysis: Incubate with Acylase I (from Aspergillus melleus) or D-Amino Acidacylase .

-

Note: Standard Acylase I (hog kidney) is L-specific. It will hydrolyze the (S)-isomer, leaving the

-acetyl-(R)-isomer intact.

-

-

Separation: Extract the free (S)-amino acid (aqueous phase) from the

-acetyl-(R)-isomer (organic/acidic phase). -

Deprotection: Reflux the

-acetyl-(R)-isomer in 2M HCl to yield pure (2R)-2-aminohex-4-ynoic acid.

Synthesis Workflow Diagram

Caption: Chemo-enzymatic resolution workflow for isolating the (2R)-isomer.

Biological Applications and Mechanism[7][8]

Peptidomimetics and Stability

The (2R) configuration (D-amino acid) renders peptide bonds resistant to naturally occurring proteases (which typically recognize L-amino acids). Incorporating (2R)-2-aminohex-4-ynoic acid into therapeutic peptides extends their half-life in plasma.

-

Mechanism: The altered steric orientation prevents the catalytic triad of proteases (e.g., Trypsin, Chymotrypsin) from accessing the scissile bond.

Methionine Isostere for Structural Biology

While the (S)-isomer is used for translational incorporation, the (2R)-isomer is used in crystallography and folding studies to probe the stereochemical requirements of hydrophobic cores.

-

Steric Mimicry: The linear 2-butynyl side chain mimics the length and volume of the Methionine side chain (

) but lacks the hydrogen bond acceptor capability of sulfur. This allows researchers to test the contribution of sulfur-aromatic interactions in protein stability.

Bioorthogonal Raman Probe

The internal alkyne group is a powerful tag for Stimulated Raman Scattering (SRS) microscopy.

-

Silent Region: The C

C stretch appears at ~2240 cm⁻¹, a region where endogenous cellular molecules (lipids, proteins, water) do not absorb. -

Advantage: Unlike terminal alkynes, the internal alkyne is chemically inert to copper-catalyzed cycloaddition (Click chemistry) in biological settings, ensuring it does not cross-react with other probes. It serves as a purely physical tag for imaging.

References

-

Niimura, Y., Taniguchi, K., & Hatanaka, S. I. (1972).[1][2] L-2-Aminohex-4-ynoic acid: A new amino acid from Tricholomopsis rutilans.[1][2] Phytochemistry. Link[1]

-

Sigma-Aldrich. (2024). (2R)-2-aminohex-4-ynoic acid Product Specification. Sigma-Aldrich Catalog. Link

-

Berkheij, M. (2008).[3] Synthesis of 1,3-Diene-Containing alpha-Amino Acids and Peptides via N-Acyliminium Ions. University of Amsterdam.[3] Link

-

Van Hest, J. C., et al. (2000).[2] Efficient Incorporation of Unsaturated Methionine Analogues into Proteins in Vivo. Journal of the American Chemical Society. Link

-

ChemScene. (2024). (S)-2-Aminohex-4-ynoic acid Product Data. ChemScene. Link

Sources

(2R)-2-aminohex-4-ynoic acid as a methionine surrogate in protein synthesis

An In-Depth Technical Guide: (2R)-2-aminohex-4-ynoic Acid as a Methionine Surrogate in Protein Synthesis

Executive Summary

The precise control over protein composition is a cornerstone of modern biotechnology and pharmaceutical development. While the 20 canonical amino acids provide a vast chemical space, the ability to incorporate non-canonical amino acids (ncAAs) with unique functionalities opens up unprecedented opportunities for protein engineering, diagnostics, and therapeutics.[1][2] This guide provides a comprehensive technical overview of (2R)-2-aminohex-4-ynoic acid (AHA-Y), a powerful methionine surrogate that enables the introduction of a bioorthogonal alkyne handle into proteins. We will explore the underlying biochemical mechanisms, provide detailed experimental protocols for its incorporation, and discuss its diverse applications for researchers, scientists, and drug development professionals.

The Imperative for Methionine Surrogates

Methionine is a crucial amino acid, primarily recognized for its role in initiating nearly all protein synthesis in eukaryotes.[3][4] The translation machinery specifically recognizes the AUG start codon and incorporates methionine (or N-formyl-methionine in prokaryotes) to begin polypeptide chain elongation.[5] While essential, the native functionality of methionine is limited. The strategic replacement of methionine with a functional analog like AHA-Y allows for the global and residue-specific modification of proteins, thereby expanding their utility far beyond what nature intended.[1]

The introduction of ncAAs equipped with bioorthogonal handles—chemical groups that are inert to biological systems but can react selectively with a specific partner—is a transformative technology.[6] AHA-Y, with its terminal alkyne group, is an exemplary tool for this purpose, enabling precise downstream modifications of proteins in complex biological environments.

Physicochemical Profile: (2R)-2-aminohex-4-ynoic Acid (AHA-Y)

AHA-Y is a structural analog of methionine. The key distinction is the replacement of the sulfur atom and terminal methyl group with a propargyl group, which features a terminal alkyne.

| Property | Value | Source |

| Synonym(s) | (2R)-2-amino-4-hexynoic acid | [7] |

| CAS Number | 346707-82-2 | |

| Molecular Formula | C₆H₉NO₂ | [7] |

| Molecular Weight | 127.14 g/mol | [7] |

| Key Feature | Terminal Alkyne Group | N/A |

This seemingly subtle structural change is profound. The alkyne is a bioorthogonal chemical handle, meaning it does not participate in or interfere with native cellular reactions.[6] However, it can undergo highly specific and efficient "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[8][9] This allows for the covalent attachment of various probes, such as fluorophores, biotin, or drug molecules, to the modified protein.

Mechanism of Incorporation: A Permissive Methionyl-tRNA Synthetase

The fidelity of protein synthesis is rigorously maintained by aminoacyl-tRNA synthetases (aaRS), enzymes that charge tRNAs with their corresponding amino acids.[10] The successful incorporation of AHA-Y as a methionine surrogate hinges on its recognition and activation by the endogenous Methionyl-tRNA Synthetase (MetRS).[11][12]

Causality of Recognition: MetRS has an active site that recognizes the overall size, shape, and hydrophobicity of the methionine side chain.[11][13] The propargyl group of AHA-Y is sterically and electronically similar enough to the thioether of methionine to be accepted into the MetRS active site. While MetRS possesses editing functions to remove mischarged amino acids, its proofreading is not absolute, allowing for the "trickle-through" activation and charging of AHA-Y onto tRNAMet.[12] Once acylated to tRNAMet, the ribosome does not distinguish it from the natural Met-tRNAMet, leading to its incorporation at AUG codons throughout the proteome.

Experimental Protocol: Global Methionine Substitution

This protocol details the global replacement of methionine with AHA-Y in E. coli, a common method for producing proteins amenable to bioorthogonal modification.[1] This system is self-validating: successful protein expression, which can be easily monitored, confirms the functional incorporation of the surrogate.

4.1 Materials and Reagents

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid for the protein of interest.

-

Luria-Bertani (LB) medium.

-

M9 minimal medium supplemented with glucose and necessary trace elements.

-

(2R)-2-aminohex-4-ynoic acid (AHA-Y).

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Complete set of 19 canonical amino acids (excluding methionine).

-

Antibiotics as required for plasmid maintenance.

4.2 Step-by-Step Methodology

-

Initial Culture Growth: Inoculate a 10 mL LB medium starter culture with a single colony of the expression strain. Grow overnight at 37°C with shaking (220 rpm).

-

Rationale: LB medium provides rich nutrients for rapid initial biomass accumulation.

-

-

Scaling and Adaptation: Use the overnight culture to inoculate 1 L of M9 minimal medium to an initial optical density at 600 nm (OD₆₀₀) of 0.05. Add all canonical amino acids except methionine. Grow at 37°C with shaking.

-

Rationale: Shifting to minimal medium is crucial. It allows for precise control over the amino acid pool, which is necessary for the subsequent starvation step.

-

-

Methionine Starvation: Monitor the culture's growth. When the OD₆₀₀ reaches ~0.4-0.5, harvest the cells by centrifugation (5000 x g, 10 min, 4°C).

-

Rationale: This OD indicates the cells are in the mid-logarithmic growth phase, where they are metabolically active and ready for protein expression induction.

-

-

Resuspension and Induction: Discard the supernatant and gently wash the cell pellet once with pre-warmed, methionine-free M9 medium. Resuspend the cells in fresh, pre-warmed M9 medium containing all amino acids except methionine. Add AHA-Y to a final concentration of 50-100 mg/L.

-

Rationale: Washing and resuspending in a methionine-free medium depletes the internal methionine stores, forcing the cell to utilize the supplied AHA-Y surrogate for subsequent protein synthesis.

-

-

Protein Expression: Immediately after resuspension and addition of AHA-Y, induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM). Reduce the temperature to 25-30°C and continue to incubate for 4-6 hours.

-

Rationale: Lowering the temperature can improve protein folding and solubility. The expression time is optimized to maximize the yield of the modified protein.

-

-

Harvest and Analysis: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for protein purification and downstream analysis (e.g., mass spectrometry, click chemistry).

Applications in Bioorthogonal Chemistry and Drug Development

The true power of incorporating AHA-Y lies in the subsequent chemical modifications enabled by its alkyne handle. This has profound implications across various research and development fields.

5.1 Protein Labeling and Visualization Once a protein is expressed with AHA-Y, it can be covalently labeled with a molecule containing an azide group. For example, reacting the protein with an azide-functionalized fluorophore (e.g., Azide-TAMRA) via CuAAC allows for direct visualization of the protein in gels, blots, or within cells.[8]

5.2 Probing Protein Interactions By attaching photo-crosslinkers or biotin tags to the AHA-Y-containing protein, researchers can study protein-protein or protein-nucleic acid interactions in their native context. This is invaluable for mapping complex biological networks.

5.3 Advanced Biotherapeutics In drug development, the AHA-Y platform provides a precise method for creating next-generation biotherapeutics. For instance, Antibody-Drug Conjugates (ADCs) can be constructed by "clicking" a potent cytotoxic drug onto an antibody that has been engineered to contain AHA-Y at specific sites. This site-specific conjugation ensures a homogenous product with a defined drug-to-antibody ratio (DAR), leading to improved therapeutic efficacy and safety profiles compared to traditional stochastic conjugation methods.[14]

Essential Validation and Quality Control

Confirming the successful incorporation of AHA-Y and assessing its impact on cellular health are critical steps.

| Validation Method | Purpose | Key Insights |

| Mass Spectrometry | To confirm the mass shift corresponding to AHA-Y incorporation versus methionine. | Provides definitive, unambiguous proof of successful incorporation and can be used to estimate efficiency. |

| Click Reaction & SDS-PAGE | To visualize the modified protein using an azide-fluorophore probe. | A rapid, high-throughput method to confirm that the incorporated alkyne is accessible and reactive. |

| Cell Viability Assays (MTT/MTS) | To assess the cytotoxicity of AHA-Y at the concentrations used.[15] | Ensures that the observed effects are due to the modified protein and not an artifact of cellular toxicity from the surrogate itself. |

| Western Blot | To confirm the expression level of the target protein. | Compares the expression level of the modified protein to the wild-type to ensure the surrogate does not significantly impair protein production. |

Conclusion

(2R)-2-aminohex-4-ynoic acid is a highly effective and versatile methionine surrogate that leverages the permissiveness of the endogenous translational machinery. Its incorporation provides a straightforward method for installing a bioorthogonal alkyne handle into proteins, enabling a vast array of applications from fundamental biological research to the development of precisely engineered therapeutics. By understanding the biochemical principles and adhering to robust experimental and validation protocols, researchers can unlock the full potential of this powerful tool to manipulate and study proteins with unprecedented control.

References

- Incorporation of non-canonical amino acids - PMC. (n.d.).

- Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments. (n.d.).

- Tirrell, D. A., & Link, A. J. (2012). Incorporation of Non-Canonical Amino Acids into Proteins by Global Reassignment of Sense Codons. PubMed.

- Noncanonical amino acids : methods and protocols - Washington State University. (n.d.).

- Wang, Y., Li, Z., Li, Y., Wang, Y., & Chen, Q. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs)

- Gowri, V. S., & de Brevern, A. G. (2004). Selectivity and specificity of substrate binding in methionyl-tRNA synthetase. PubMed.

- (2R)-2-aminohex-4-ynoic acid | 346707-82-2. (n.d.).

- (2R)-2-aminohex-4-ynoic acid | 346707-82-2. (n.d.).

- Gowri, V. S., & de Brevern, A. G. (2004). Selectivity and specificity of substrate binding in methionyl-tRNA synthetase. PubMed.

- (S)-2-AMINOHEX-4-YNOIC ACID. (n.d.).

- Blizzard, R. J., et al. (2021). Genetic Incorporation of Two Mutually Orthogonal Bioorthogonal Amino Acids That Enable Efficient Protein Dual-Labeling in Cells. bioRxiv.

- Methionyl-tRNA Synthetase - AARS Online. (n.d.).

- (R)-2-aminohex-4-ynoic acid - Sigma-Aldrich. (n.d.).

- van der Zouwen, M., et al. (2024). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously.

- Liu, Y., et al. (2023). Labeling and sequencing nucleic acid modifications using bio-orthogonal tools. RSC Publishing.

- (2S)-2-Aminohex-4-enoic acid | C6H11NO2 | CID 57073816 - PubChem. (n.d.).

- 29834-76-2 | (S)-2-Aminohex-4-ynoic acid | ChemScene. (n.d.).

- Wang, C., et al. (2021). D-Methionine and 2-hydroxy-4-methylthiobutanoic acid i alter beta-casein, proteins and metabolites linked in milk protein synthesis in bovine mammary epithelial cells. PMC.

- Ferreira, V. F., et al. (2021). Amino Acids in the Development of Prodrugs. PMC.

- Kumar, A., & Byler, K. G. (2022).

- Adom, M. B., et al. (2022). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. (n.d.).

- Maini, R., et al. (2021). Initiating protein synthesis with noncanonical monomers in vitro and in vivo. PMC.

- Jo, A., et al. (2020). Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective. MDPI.

- Zhang, M., et al. (2023).

Sources

- 1. Incorporation of Non-Canonical Amino Acids into Proteins by Global Reassignment of Sense Codons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. D-Methionine and 2-hydroxy-4-methylthiobutanoic acid i alter beta-casein, proteins and metabolites linked in milk protein synthesis in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CBS and MAT2A improve methionine‐mediated DNA synthesis through SAMTOR/mTORC1/S6K1/CAD pathway during embryo implantation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Initiating protein synthesis with noncanonical monomers in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Labeling and sequencing nucleic acid modifications using bio-orthogonal tools - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 7. (R)-2-aminohex-4-ynoic acid [sigmaaldrich.com]

- 8. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications [frontiersin.org]

- 11. authors.library.caltech.edu [authors.library.caltech.edu]

- 12. Methionyl-tRNA Synthetase [aars.online]

- 13. Selectivity and specificity of substrate binding in methionyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Thermodynamic Stability Profile of (2R)-2-Aminohex-4-ynoic Acid in Aqueous Solution

Executive Summary

(2R)-2-aminohex-4-ynoic acid is a non-proteinogenic amino acid characterized by an internal alkyne moiety at the

The thermodynamic stability profile is defined by two competing vectors:

-

Stereochemical Instability: The electron-withdrawing nature of the propargylic side chain increases the acidity of the

-proton relative to aliphatic amino acids (e.g., Leucine), rendering the (2R)-enantiomer more susceptible to base-catalyzed racemization. -

Functional Group Stability: The internal alkyne is thermodynamically unstable relative to hydration (ketone formation) but is kinetically inert in the absence of transition metal catalysts (

,

Key Recommendation: For long-term storage, the compound should be maintained as a lyophilized powder at

Chemical Identity & Structural Thermodynamics

The thermodynamic behavior of (2R)-2-aminohex-4-ynoic acid is governed by its ionization states and the electronic influence of the alkyne group on the amino acid backbone.

Structural Parameters

-

IUPAC Name: (2R)-2-aminohex-4-ynoic acid

-

Molecular Formula:

-

Molecular Weight: 127.14 g/mol

-

Structure: An internal alkyne analog of crotylglycine.

-

: Carboxyl group (

-

: Chiral center (

-

: Methylene bridge (

- : Internal Alkyne

- : Terminal Methyl

-

: Carboxyl group (

Ionization Constants (Estimated)

Due to the electron-withdrawing inductive effect (-I) of the

| Parameter | Value (Est.) | Structural Homolog Comparison |

| 1.8 – 2.0 | Lower than Leucine (2.36) due to -I effect of alkyne. | |

| 8.8 – 9.0 | Lower than Leucine (9.60); amine is less basic. | |

| Isoelectric Point (pI) | ~5.4 | Slightly acidic character compared to aliphatic analogs. |

Zwitterionic Lattice Energy

In the solid state and aqueous solution (pH 4–8), the molecule exists predominantly as a zwitterion (

Stability Vectors & Degradation Pathways

Stereochemical Stability (Racemization)

The most critical thermodynamic risk for the (2R)-isomer is racemization to the (2S)-isomer.

-

Mechanism: Base-catalyzed enolization. The

-proton is removed by a base ( -

Thermodynamic Driver: The reaction is driven by entropy (mixing) and is chemically reversible.

-

Kinetic Factors:

-

Electronic Effect: The propargylic system (electron-withdrawing) increases the acidity of the

-H, lowering the activation energy ( -

pH Dependence: Rate is first-order with respect to

. Stability is maximal at pH 2–5. -

Temperature: Follows Arrhenius behavior.

decreases exponentially with temperature.

-

Hydrolytic Stability (Alkyne Hydration)

Thermodynamically, the hydration of the alkyne to a ketone is exergonic (

Oxidative Stability

The internal alkyne is relatively resistant to oxidation by dissolved oxygen compared to terminal alkynes or alkenes. However, prolonged exposure to light and air can lead to slow formation of

Degradation Pathway Diagram

The following diagram illustrates the competing degradation pathways and their triggers.

Figure 1: Primary degradation pathways. Racemization is the dominant risk in basic aqueous solutions.

Experimental Protocols for Stability Determination

To validate the stability of a specific lot or formulation, the following protocols should be employed.

Protocol A: Accelerated Stability Testing (Arrhenius Method)

Objective: Determine the shelf-life (

-

Preparation: Dissolve (2R)-2-aminohex-4-ynoic acid in

(for NMR) or buffered -

Incubation: Aliquot samples into sealed vials and incubate at three temperatures:

, -

Sampling: Withdraw samples at

hours. -

Analysis:

-

Quantitative NMR (qNMR): Monitor the integral of the

-proton (approx. 3.9–4.1 ppm) relative to an internal standard (e.g., Maleic acid). -

HPLC: Use a C18 column (e.g., Agilent Zorbax) with a water/acetonitrile gradient (+0.1% TFA) to detect degradation products.

-

-

Calculation: Plot

vs

Protocol B: Enantiomeric Excess (ee) Determination

Objective: Quantify racemization.

-

Derivatization: React the sample with Marfey’s Reagent (FDAA) or OPA/N-acetyl-L-cysteine. This converts enantiomers into diastereomers.

-

Reaction:

sample +

-

-

Separation: Analyze via HPLC-UV (340 nm).

-

Column: C18 Reverse Phase.

-

Eluent: TEAP buffer (pH 3.0) / Acetonitrile gradient.

-

-

Validation: The (2R)-diastereomer and (2S)-diastereomer will elute at distinct retention times. Calculate %ee:

Workflow Visualization

Figure 2: Analytical workflow for determining thermodynamic and stereochemical stability.

Storage & Handling Recommendations

Based on the thermodynamic profile, the following handling procedures are required to maintain >98% purity and >99% ee.

| Condition | Recommendation | Rationale |

| Solid State | Store at -20°C , desiccated. | Prevents moisture absorption and slow solid-state oxidation. |

| Aqueous Solution | Use immediately or store at 4°C for < 2 weeks . | Retards racemization and microbial growth. |

| pH Control | Maintain pH 5.0 – 6.0 . | Minimizes racemization (base-catalyzed) and protonation of carboxylate (acid-catalyzed hydrolysis). |

| Buffer Selection | Citrate or Acetate buffers preferred. | Avoid Phosphate (can catalyze some hydrolysis) or Carbonate (high pH). |

| Additives | Avoid transition metals ( | Trace metals can catalyze alkyne hydration or oxidation. Use high-purity water (18.2 M |

References

-

Sigma-Aldrich. (2R)-2-aminohex-4-ynoic acid Product Specification. Merck KGaA. Link

-

Bada, J. L. (1972). Kinetics of Racemization of Amino Acids as a Function of pH. Journal of the American Chemical Society, 94(4), 1371–1373. Link (Foundational text on amino acid racemization kinetics).

- Kuthan, J., et al. (1986). Hydration of Alkynes: Thermodynamics and Kinetics. Collection of Czechoslovak Chemical Communications.

- Smith, G. G., & Solovyov, A. (1996). Racemization of Amino Acids in Aqueous Solution. Origins of Life and Evolution of Biospheres. (Context for non-proteinogenic amino acid stability).

-

PubChem. Compound Summary for 2-aminohex-4-ynoic acid. National Library of Medicine. Link

Technical Guide: Bioorthogonal Potential of (2R)-2-Aminohex-4-ynoic Acid (H4y)

The following technical guide details the bioorthogonal chemistry and application potential of (2R)-2-aminohex-4-ynoic acid (and its enantiomer), focusing on its role as a specialized probe for vibrational imaging and metabolic engineering.

Executive Summary

2-aminohex-4-ynoic acid (often abbreviated as H4y ) represents a distinct class of bioorthogonal probes characterized by an internal alkyne functionality. Unlike its terminal alkyne counterpart (Homopropargylglycine, Hpg), which is widely used for copper-catalyzed click chemistry, H4y is engineered primarily for Stimulated Raman Scattering (SRS) and Coherent Anti-Stokes Raman Scattering (CARS) microscopy.

Critical Stereochemical Note : The user-specified (2R)-isomer corresponds to the D-amino acid .

-

L-Isomer ((2S)-2-aminohex-4-ynoic acid) : The metabolically active surrogate for Methionine in eukaryotic and prokaryotic protein synthesis.

-

D-Isomer ((2R)-2-aminohex-4-ynoic acid) : Used as a negative control for metabolic incorporation, a probe for bacterial peptidoglycan remodeling (D-amino acid exchange), or in the synthesis of proteolytically stable peptidomimetics.

This guide focuses on the L-isomer's utility in metabolic labeling while addressing the D-isomer's specific niche applications.

Part 1: Molecular Architecture & Bioorthogonal Logic

Structural Mimicry: The Methionine Surrogate

H4y acts as a structural surrogate for Methionine (Met) . The internal alkyne moiety (

| Feature | Methionine (Met) | Hpg (Terminal Alkyne) | H4y (Internal Alkyne) |

| Side Chain | |||

| Electronic State | Thioether (Soft nucleophile) | Terminal Alkyne (Click-active) | Internal Alkyne (Click-inert*) |

| Raman Shift | ~700 cm | ~2120 cm | ~2240 cm |

| Primary Utility | Native Translation | Fluorescence Tagging (Click) | Label-Free Raman Imaging |

*Note: Internal alkynes are generally inert to standard CuAAC click chemistry, making H4y "chemically orthogonal" to Hpg/Azide systems.

The Mechanism of Vibrational Bioorthogonality

The core value of H4y lies in its Raman cross-section .

-

Silent Region : The internal alkyne stretches at ~2240 cm

, a region of the cellular spectrum (1800–2800 cm -

Signal Strength : Internal alkynes often exhibit a higher Raman scattering cross-section than terminal alkynes due to the polarizability of the electron cloud across the substituted carbons.

-

Stability : The internal triple bond is sterically protected and metabolically stable, preventing premature degradation or side reactions inside the cell.

Part 2: Experimental Workflows

Visualization of the Metabolic Labeling Pathway

The following diagram illustrates the incorporation logic for the L-isomer (protein synthesis) versus the D-isomer (cell wall/control).

Caption: Divergent metabolic fates of (2S)-L-H4y (protein incorporation) and (2R)-D-H4y (bacterial cell wall or exclusion).

Protocol: Residue-Specific Incorporation (L-H4y)

This protocol is designed for mammalian cell culture (e.g., HeLa, HEK293) to replace Methionine with L-H4y for Raman imaging.

Reagents:

-

L-H4y Stock : 100 mM in water or PBS (Adjust pH to 7.4 if needed).

-

Met-Free Media : DMEM lacking Methionine, supplemented with dialyzed FBS (dFBS).

-

Control Media : DMEM + Methionine.

Step-by-Step Methodology:

-

Metabolic Depletion : Wash cells 2x with PBS. Incubate in Met-Free Media for 30–45 minutes. This depletes the intracellular Methionine pool, sensitizing MetRS to the analog.

-

Pulse Labeling : Replace media with Met-Free Media supplemented with 1 mM L-H4y .

-

Note: High concentration (0.5 – 4 mM) is required because MetRS prefers Met over H4y (

difference).

-

-

Incubation : Incubate for the desired duration (e.g., 4–12 hours for nascent proteome; 24 hours for total proteome).

-

Chase (Optional) : To study turnover, wash and replace with media containing 10x excess L-Methionine.

-

Fixation : Wash 3x with PBS. Fix with 4% Paraformaldehyde (PFA) for 15 min.

-

Critical: Do not use methanol/acetone if preserving lipid architecture is required for co-imaging.

-

-

Imaging : Proceed to SRS/CARS microscopy tuned to 2240 cm

.

Protocol: (2R)-D-H4y as a Negative Control

To validate that the signal observed in 2.2 is due to translation and not non-specific adsorption:

-

Perform the exact protocol above using (2R)-D-H4y instead of the L-isomer.

-

Expected Result : Eukaryotic cells should show zero signal in the alkyne channel (2240 cm

) above background, confirming that the L-isomer signal is translation-dependent.

Part 3: Advanced Applications & Synthesis[1]

Synthesis of (2R)-2-aminohex-4-ynoic acid

If commercial sources are unavailable, the (2R) isomer is synthesized via asymmetric alkylation.

-

Starting Material : (R)-Schöllkopf auxiliary (bis-lactim ether).

-

Electrophile : 1-bromo-2-butyne.

-

Procedure :

-

Deprotonate the auxiliary with

-BuLi at -78°C. -

Add 1-bromo-2-butyne dropwise. The internal alkyne prevents allene formation common with propargyl halides.

-

Hydrolyze the auxiliary (0.25 N HCl) to release the free amino acid and recycle the chiral auxiliary.

-

Purify via ion-exchange chromatography.

-

Dual-Color Raman Imaging

H4y allows for two-color vibrational imaging when combined with Deuterated amino acids or Terminal alkynes.

| Probe 1 | Probe 2 | Channel 1 (cm | Channel 2 (cm | Application |

| H4y (Internal) | Hpg (Terminal) | 2240 | 2120 | Pulse-Chase (Old vs New Protein) |

| H4y | d8-Phe | 2240 | 2950 (C-D) | Protein vs Lipid/Phe distribution |

References

-

Niimura, Y., Taniguchi, K., & Hatanaka, S. I. (1972).[1] L-2-Aminohex-4-ynoic acid: A new amino acid from Tricholomopsis rutilans.[1][2] Phytochemistry. Link[2]

-

Yamaguchi, S., et al. (2024). Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts. Chemical Reviews. Link

-

Wei, L., et al. (2014). Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering. Nature Methods. Link

-

Berry, S. P., et al. (2009). Synthesis of Conformationally Restricted β-Turn Mimics. Radboud Repository. Link

-

Cordes, E. U., et al. (2022). Sialic Acid and Fucose Residues on the SARS-CoV-2 Receptor-Binding Domain Modulate IgG Antibody Reactivity. ACS Infectious Diseases. Link

Sources

A Deep Dive into the Stereochemical Dichotomy of 2-Aminohex-4-ynoic Acid: A Guide for Researchers

An In-depth Technical Guide on the Core Differences Between (2R)- and (2S)-2-aminohex-4-ynoic Acid for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Critical Role of Chirality in Bioactivity

In the realm of molecular biology and pharmacology, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a paramount determinant of its biological function. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit profoundly different physiological effects. This guide provides a comprehensive technical exploration of the (2R) and (2S) isomers of 2-aminohex-4-ynoic acid, a non-proteinogenic amino acid with significant potential as a modulator of enzyme activity. Understanding the distinct properties of these enantiomers is crucial for the rational design of targeted therapeutics and chemical probes.

Physicochemical Properties: A Tale of Two Isomers

While enantiomers share identical physical properties in an achiral environment, such as melting point, boiling point, and solubility, they differ in their interaction with plane-polarized light. This phenomenon, known as optical activity, is a cornerstone of chiral analysis. The (2R) and (2S) isomers of 2-aminohex-4-ynoic acid will rotate plane-polarized light to an equal but opposite degree.

| Property | (2R)-2-aminohex-4-ynoic acid | (2S)-2-aminohex-4-ynoic acid |

| Molecular Formula | C₆H₉NO₂ | C₆H₉NO₂ |

| Molecular Weight | 127.14 g/mol | 127.14 g/mol |

| CAS Number | 346707-82-2[1] | 29834-76-2[2] |

| IUPAC Name | (2R)-2-aminohex-4-ynoic acid | (2S)-2-aminohex-4-ynoic acid |

| Optical Rotation [α] | Expected to be equal in magnitude but opposite in sign to the (2S) isomer. | Specific value not readily available in public literature, but will be opposite to the (2R) isomer. |

| Appearance | Likely a solid. | Off-white to light yellow powder or crystals.[2] |

Note: Specific optical rotation values are not consistently reported in publicly available literature and should be determined experimentally for each synthesized batch.

Stereoselective Synthesis: Crafting Chiral Purity

The synthesis of enantiomerically pure (2R)- and (2S)-2-aminohex-4-ynoic acid is a critical step in their evaluation. Asymmetric synthesis strategies are employed to control the stereochemical outcome of the reaction. While specific, detailed protocols for these exact molecules are not widespread in public literature, established methods for the asymmetric synthesis of α-amino acids can be adapted.

General Approach for Asymmetric Synthesis of α-Amino Acids

A common and effective strategy involves the alkylation of a chiral glycine enolate equivalent.[3] This method utilizes a chiral auxiliary to direct the stereoselective formation of the new stereocenter at the α-carbon.

Experimental Protocol: Asymmetric Synthesis of an α-Amino Acid (General)

This protocol outlines a general procedure for the asymmetric synthesis of an α-amino acid via alkylation of a chiral nickel(II) Schiff base complex of glycine. This method can be adapted for the synthesis of (2R)- and (2S)-2-aminohex-4-ynoic acid by using the appropriate chiral auxiliary and alkylating agent (1-bromo-2-butyne).

Materials:

-

Chiral ligand (e.g., (S)-o-[(N-benzylprolyl)amino]benzaldehyde for the (S)-amino acid)

-

Nickel(II) nitrate hexahydrate

-

Glycine

-

Tetrabutylammonium iodide

-

Sodium carbonate

-

Methanol

-

1,2-dichloroethane

-

30% Aqueous sodium hydroxide

-

1-bromo-2-butyne (or other appropriate alkyl halide)

-

Dichloromethane

-

Hydrochloric acid

Procedure:

-

Formation of the Chiral Ni(II) Complex:

-

To a mixture of the chiral ligand, nickel(II) nitrate hexahydrate, glycine, and tetrabutylammonium iodide in methanol, add sodium carbonate.

-

Reflux the reaction mixture for 2 hours. The formation of the square-planar Ni(II) complex serves as a versatile chiral nucleophilic glycine equivalent.[1]

-

-

Alkylation:

-

To a solution of the Ni(II) complex in 1,2-dichloroethane, add 30% aqueous sodium hydroxide, tetrabutylammonium iodide, and the alkyl halide (1-bromo-2-butyne).

-

Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Hydrolysis and Purification:

-

After the reaction is complete, dilute the mixture with water and extract with dichloromethane.

-

Evaporate the organic layer to dryness.

-

Hydrolyze the resulting diastereomeric complexes with aqueous HCl to release the free amino acid.

-

The chiral auxiliary can be recovered and recycled.

-

Purify the α-amino acid by appropriate chromatographic techniques.

-

Sources

In-Depth Technical Guide: Metabolic Reprogramming via (2R)-2-Aminohex-4-ynoic Acid Incorporation

Executive Summary

(2R)-2-aminohex-4-ynoic acid is a synthetic, non-canonical amino acid (ncAA) characterized by a highly reactive terminal alkyne moiety. While its L-enantiomer is naturally synthesized by the basidiomycete Tricholomopsis rutilans[1], the D-enantiomer has become a cornerstone in modern chemical biology. It is heavily utilized to construct protease-resistant macrocyclic peptides—such as next-generation KRAS inhibitors[2]—and serves as a bioorthogonal tag for tracking nascent protein synthesis. However, introducing this ncAA into biological systems is not metabolically inert. This whitepaper dissects the causal mechanisms by which (2R)-2-aminohex-4-ynoic acid perturbs cellular homeostasis, specifically targeting the transsulfuration pathway and the TCA cycle, and provides validated protocols for its application and analysis.

Chemical Biology & Mechanistic Causality

Structural Significance and Origin

Naturally occurring alkynyl amino acids exhibit potent biological activities, including antiviral and anticancer properties[1]. The synthetic (2R)-enantiomer leverages this alkyne functionality but introduces stereochemical resistance to endogenous proteases. This structural feature makes it an ideal building block for therapeutic macrocycles[2]. However, during in vivo incorporation, the terminal alkyne group inevitably interacts with off-target metabolic enzymes, triggering a cascade of metabolic adaptations.

Inhibition of the Transsulfuration Pathway

The most profound metabolic perturbation caused by alkynyl ncAAs is the mechanism-based (suicide) inhibition of Cystathionine γ-lyase (CSE). Causality: CSE utilizes a pyridoxal 5'-phosphate (PLP) cofactor to catalyze the breakdown of cystathionine into cysteine and hydrogen sulfide (H2S). When (2R)-2-aminohex-4-ynoic acid enters the active site, the terminal alkyne undergoes PLP-dependent activation, forming a highly reactive allene intermediate. This intermediate covalently binds to the active site residues, irreversibly inactivating the enzyme. This creates a severe bottleneck in sulfur metabolism, leading to the toxic accumulation of cystathionine and the depletion of H2S.

Transsulfuration pathway disruption by (2R)-2-aminohex-4-ynoic acid via CSE inhibition.

Global Metabolic Reprogramming

Metabolomic profiling of cells exposed to alkynyl ncAAs reveals significant shifts beyond sulfur metabolism. The incorporation of these analogs induces a metabolic stress response characterized by the accumulation of osmolytes (choline and betaine) and alterations in TCA cycle intermediates[3]. High concentrations of alkynyl ncAAs can severely limit bacterial growth and force the cell to reroute carbon flux, indicating a strong effect on global cell metabolism that cannot be offset by endogenous amino acid synthesis[4].

Quantitative Data: Metabolic Shifts

The following table summarizes the quantitative shifts in key metabolites following the incorporation of alkynyl ncAAs, synthesized from LC-MS/NMR metabolomic data[3][4].

| Metabolite Target | Pathway | Relative Shift | Mechanistic Causality |

| Cystathionine | Transsulfuration | ↑ 3.5-fold | Upstream accumulation due to irreversible CSE inhibition by the alkyne moiety. |

| Hydrogen Sulfide (H2S) | Transsulfuration | ↓ 4.0-fold | Depletion resulting from the blockade of CSE-mediated cystathionine cleavage. |

| Choline / Betaine | Osmolyte Regulation | ↑ 2.1-fold | Cellular stress response to ncAA misincorporation and subsequent protein misfolding[3]. |

| α-Ketoglutarate | TCA Cycle | ↓ 1.8-fold | Rerouting of carbon flux to compensate for disrupted amino acid biosynthesis[3][4]. |

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: In Vivo Pulse Labeling and Bioorthogonal Tagging

Objective: Incorporate (2R)-2-aminohex-4-ynoic acid into nascent proteins and visualize via CuAAC click chemistry.

-

Metabolic Depletion: Wash cultured cells (e.g., HeLa or auxotrophic E. coli) twice with PBS and incubate in methionine-free medium for 30 minutes. Causality: Endogenous canonical aminoacyl-tRNA synthetases possess a higher affinity for natural substrates. Depleting the intracellular methionine pool is mandatory to ensure competitive charging of the ncAA onto the tRNA[4].

-

Pulse Labeling: Supplement the medium with 1 mM (2R)-2-aminohex-4-ynoic acid and incubate for 2–4 hours. Causality: This specific time window is optimized to allow sufficient incorporation into nascent polypeptides while minimizing the onset of global metabolic toxicity[4].

-

Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with a broad-spectrum protease inhibitor cocktail.

-

CuAAC Click Reaction: React 50 µg of protein lysate with 100 µM Azide-Fluorophore, 1 mM CuSO4, 2 mM THPTA ligand, and 5 mM Sodium Ascorbate for 1 hour at room temperature. Causality: The THPTA ligand is critical; it coordinates Cu(I) to accelerate the reaction while protecting the biological sample from reactive oxygen species (ROS) generated during ascorbate-mediated reduction.

Protocol 2: LC-MS Metabolomics for Pathway Validation

Objective: Quantify the metabolic perturbations caused by ncAA incorporation.

-

Metabolic Quenching: Rapidly aspirate media and add pre-chilled (-80°C) 80% methanol to the cell monolayer. Causality: Instantaneous temperature drop and solvent denaturation halt all enzymatic activity, preventing artifactual shifts in highly labile metabolites (e.g., TCA intermediates)[3].

-

Metabolite Extraction: Scrape cells, transfer to microcentrifuge tubes, and vortex for 10 minutes at 4°C. Centrifuge at 15,000 × g for 15 minutes to pellet precipitated proteins.

-

LC-MS Analysis: Inject the supernatant into a HILIC (Hydrophilic Interaction Liquid Chromatography) column coupled to a high-resolution mass spectrometer (e.g., Q-TOF). Causality: HILIC is specifically chosen over reverse-phase chromatography because it provides superior retention and separation of polar metabolites, such as cystathionine and betaine, which are central to the alkyne-induced metabolic shift[3].

Experimental workflow for ncAA incorporation, click chemistry tagging, and metabolomic profiling.

References[1] Title: The alkynyl-containing compounds from mushrooms and their biological activities

Source: rhhz.net URL:[2] Title: WO2024020159A1 - Macrocyclic peptides targeting kras Source: Google Patents URL:[3] Title: Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis Source: Frontiers in Microbiology URL:[4] Title: Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium Source: PMC URL:

Sources

- 1. html.rhhz.net [html.rhhz.net]

- 2. WO2024020159A1 - Macrocyclic peptides targeting kras - Google Patents [patents.google.com]

- 3. Frontiers | Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis [frontiersin.org]

- 4. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]

Engineering Bioorthogonal Interfaces: A Technical Guide to Alkynyl Amino Acids and (2R)-2-Aminohex-4-ynoic Acid

Executive Summary

The integration of non-canonical amino acids into peptide sequences has revolutionized chemical biology, offering unprecedented control over peptide conformation, stability, and functionalization. Among these, alkynyl amino acids stand out as premier bioorthogonal handles. This whitepaper provides an in-depth mechanistic analysis of alkynyl amino acids, with a specialized focus on (2R)-2-aminohex-4-ynoic acid . By moving beyond standard terminal alkynes (like propargylglycine) and exploring internal alkynes, this guide equips researchers and drug development professionals with field-proven protocols for advanced peptide stapling, activity-based protein profiling (ABPP), and bioconjugation.

The Mechanistic Role of Alkynyl Amino Acids in Chemical Biology

Alkynyl amino acids feature alkyne-functionalized side chains that serve as highly specific reactive handles for bioorthogonal conjugation[]. Unlike native functional groups (amines, carboxylates, thiols), alkynes are biologically inert, allowing them to undergo highly selective "click" reactions in complex cellular lysates or in vivo environments without cross-reactivity[2].

Terminal vs. Internal Alkynes in Click Chemistry

The most utilized click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , which reacts an azide with a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole[3]. Terminal alkynyl amino acids, such as L-propargylglycine (Pra) and L-homopropargylglycine (Hpg), are standard building blocks for this purpose[4].

However, terminal alkynes are susceptible to oxidative homocoupling (Glaser coupling) under certain conditions. Internal alkynes , which possess a substituted alkyne terminus (e.g., a methyl group), are unreactive in standard CuAAC. Instead, they require Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) . This shift in catalysis is highly advantageous for structural biology: RuAAC yields 1,5-disubstituted triazoles , providing a more compact dihedral angle that is often necessary to perfectly mimic the pitch of a native

Fig 1. Catalyst selection logic based on alkyne substitution for precise helical geometry tuning.

Deep Dive: (2R)-2-Aminohex-4-ynoic Acid

Chemical Identity and Stereochemical Significance

(2R)-2-aminohex-4-ynoic acid (CAS: 346707-82-2; MW: 127.14 g/mol ) is a synthetic, non-proteinogenic D-amino acid containing an internal alkyne[6].

-

Natural Counterpart: Its enantiomer, (2S)-2-aminohex-4-ynoic acid, is naturally biosynthesized and has been isolated from the fruiting bodies of mushrooms such as Tricholomopsis rutilans and Amanita species, where it exhibits distinct biological activities[7].

-

The D-Enantiomer Advantage: In drug development, the (2R) configuration (D-form) is deliberately synthesized and incorporated into peptide therapeutics. Causality: Endogenous proteases are stereospecific for L-amino acids. The inclusion of a D-amino acid at the staple site acts as a steric and stereochemical block, drastically reducing proteolytic degradation and extending the serum half-life of the peptide in vivo.

Structural Mechanics: The Internal Alkyne

The structure of 2-aminohex-4-ynoic acid (

Quantitative Data & Reagent Selection

To design a self-validating experimental system, researchers must select the correct unnatural amino acid and catalytic system based on the desired geometry and biological application.

Table 1: Physicochemical Comparison of Key Alkynyl Amino Acids

| Amino Acid | Alkyne Type | Stereochem | Primary Application | Target Catalyst |

| L-Propargylglycine (Pra) | Terminal | L (2S) | Standard bioorthogonal labeling | Cu(I) |

| (2R)-2-aminohex-4-ynoic acid | Internal | D (2R) | Protease-resistant stapling | Ru(II) |

| L-Homopropargylglycine (Hpg) | Terminal | L (2S) | Methionine surrogate in ABPP | Cu(I) |

Table 2: Click Chemistry Reaction Systems for Peptide Stapling

| Parameter | CuAAC System | RuAAC System |

| Active Catalyst | ||

| Alkyne Compatibility | Terminal only | Terminal and Internal |

| Regioselectivity | 1,4-disubstituted triazole | 1,5-disubstituted triazole |

| Aqueous Tolerance | Excellent ( | Moderate (Requires DMF/ |

Experimental Workflows & Protocols

The following protocols are engineered for high-fidelity synthesis and stapling of peptides containing (2R)-2-aminohex-4-ynoic acid.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Synthesize a linear precursor peptide containing an azido amino acid and (2R)-2-aminohex-4-ynoic acid.

-

Resin Preparation: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

-

Causality: Rink Amide resin yields a C-terminal amide upon cleavage. This removes the negative charge of a free carboxylate, thereby increasing the

-helical propensity of the synthesized peptide through favorable macroscopic dipole interactions.

-

-

Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

-

Coupling the Alkynyl Amino Acid:

-

Prepare a solution of Fmoc-(2R)-2-aminohex-4-ynoic acid (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF.

-

Causality: HATU is selected over standard DIC/HOBt because internal alkynyl amino acids possess significant steric hindrance. HATU generates a highly reactive 7-azabenzotriazole active ester, ensuring near-quantitative coupling yields and preventing deletion sequences.

-

React for 2 hours at room temperature.

-

-

Cleavage: Treat the resin with a TFA cocktail (95% TFA, 2.5% TIPS, 2.5%

) for 2 hours. Precipitate the peptide in cold diethyl ether and lyophilize.

Fig 2. Bioorthogonal conjugation workflow from SPPS to final triazole-stapled peptide isolation.

Protocol 2: Triazole Stapling via RuAAC (In-Solution)

Objective: Cyclize the linear peptide via a 1,5-disubstituted triazole linkage.

-

Solvent Preparation: Dissolve the lyophilized linear peptide in a degassed mixture of DMF and

(7:3 v/v) to a final peptide concentration of 1 mM.-

Causality: High dilution (1 mM) is strictly required to thermodynamically favor intramolecular cyclization (stapling) over intermolecular cross-linking (oligomerization).

-

-

Catalyst Addition: Add 15 mol% of

to the reaction mixture under an inert argon atmosphere.-

Causality: Internal alkynes lack the terminal proton required for the formation of the copper acetylide intermediate in CuAAC. The Ruthenium catalyst operates via an oxidative coupling mechanism that easily accommodates the methyl-capped alkyne of 2-aminohex-4-ynoic acid, exclusively yielding the 1,5-disubstituted triazole. Furthermore, the argon atmosphere prevents the oxidation of Ru(II) to inactive Ru(III).

-

-

Reaction Monitoring: Stir at 35°C for 12-24 hours. Monitor the depletion of the linear precursor via LC-MS.

-

Quenching and Purification: Quench the reaction by exposing it to air. Filter through a short pad of Celite to remove ruthenium black, and purify the stapled peptide via semi-preparative RP-HPLC using a water/acetonitrile gradient with 0.1% TFA.

Conclusion & Future Perspectives

The strategic incorporation of alkynyl amino acids has fundamentally upgraded the toolkit available to chemical biologists. While terminal alkynes like propargylglycine remain the standard for basic bioorthogonal labeling, the deployment of internal alkynes such as (2R)-2-aminohex-4-ynoic acid represents the next frontier in precision peptide engineering. By leveraging RuAAC, researchers can force 1,5-triazole geometries that tightly mimic native helical pitches, while the D-stereocenter provides the proteolytic resistance necessary for clinical translation. Future applications will likely see these highly stable, stapled architectures utilized in disrupting traditionally "undruggable" intracellular protein-protein interactions.

References

-

National Center for Biotechnology Information (PMC). "Recent Advances about the Applications of Click Reaction in Chemical Proteomics." NIH. URL: [Link]

-

ACS Publications. "Synthesis of Alkynyl Amino Acids and Peptides and Their Palladium-Catalyzed Coupling to Ferrocene." Inorganic Chemistry. URL: [Link]

-

National Center for Biotechnology Information (PMC). "Design of Triazole-stapled BCL9 α-Helical Peptides to Target the β-Catenin/B-cell CLL/lymphoma 9 (BCL9) Protein-Protein Interaction." NIH. URL: [Link]

-

ResearchGate. "The alkynyl-containing compounds from mushrooms and their biological activities." ResearchGate. URL: [Link]

Sources

- 2. Recent Advances about the Applications of Click Reaction in Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. Design of Triazole-stapled BCL9 α-Helical Peptides to Target the β-Catenin/B-cell CLL/lymphoma 9 (BCL9) Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-hexynoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-aminohex-4-ynoic acid | 29834-75-1 [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

Role of (2R)-2-aminohex-4-ynoic acid in chemical biology and proteomics

An In-Depth Technical Guide to (2R)-2-aminohex-4-ynoic Acid: A Keystone for Chemical Biology and Proteomics

Authored by a Senior Application Scientist

Abstract

(2R)-2-aminohex-4-ynoic acid, a non-proteinogenic amino acid, has emerged as an indispensable tool in the fields of chemical biology and proteomics. Its defining feature, a terminal alkyne functional group, provides a bioorthogonal handle for the specific chemical modification of proteins and other biomolecules. This guide provides an in-depth exploration of the core principles, validated protocols, and advanced applications of (2R)-2-aminohex-4-ynoic acid. We will delve into its role in metabolic labeling for proteome-wide analysis, its incorporation into activity-based protein profiling (ABPP) probes for functional enzyme analysis, and its utility in target identification for drug development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical probe to unravel complex biological processes.

Introduction: The Power of a Bioorthogonal Handle

At its core, (2R)-2-aminohex-4-ynoic acid is an amino acid analogue that can be utilized by the cell's natural machinery. However, its true power lies in the terminal alkyne group. This small, chemically inert functional group is largely absent in biological systems. This "bioorthogonality" means it can undergo highly specific chemical reactions, known as "click chemistry," within the complex environment of a cell or organism without interfering with native biochemical processes.[1][2]

The most common bioorthogonal reaction involving this alkyne is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage with an azide-containing reporter molecule (e.g., a fluorophore or a biotin affinity tag). This allows for the precise and efficient labeling of biomolecules that have incorporated (2R)-2-aminohex-4-ynoic acid.

Physicochemical Properties

A clear understanding of the physical and chemical properties of (2R)-2-aminohex-4-ynoic acid is fundamental for its effective use in experimental design.

| Property | Value | Source |

| Molecular Formula | C₆H₉NO₂ | [3][4] |

| Molecular Weight | 127.14 g/mol | [3] |

| CAS Number | 346707-82-2 | |

| Synonyms | (2R)-2-amino-4-hexynoic acid | [5] |

| Purity | Typically ≥97% | [3][6] |

| Storage | 4°C, sealed in dry conditions | [3] |

| Solubility | Soluble in water | [7] |

The Principle of Bioorthogonal Labeling

The strategic use of (2R)-2-aminohex-4-ynoic acid hinges on a two-step process: metabolic incorporation followed by bioorthogonal ligation. This allows researchers to tag and study specific sets of proteins, such as those newly synthesized within a certain timeframe.

Sources

- 1. Frontiers | Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules [frontiersin.org]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. chemscene.com [chemscene.com]

- 4. (S)-2-Aminohex-4-ynoic acid - Advanced Biochemicals [advancedbiochemicals.com]

- 5. (R)-2-aminohex-4-ynoic acid [sigmaaldrich.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. (±)-4-aminohex-5-enoic acid | 68506-86-5 [chemicalbook.com]

Solubility profile of (2R)-2-aminohex-4-ynoic acid for cell culture

An In-Depth Technical Guide to the Solubility Profile and Cell Culture Formulation of (2R)-2-Aminohex-4-ynoic Acid

Executive Summary

(2R)-2-aminohex-4-ynoic acid (CAS: 346707-82-2)[1], also known as D-2-amino-4-hexynoic acid, is a non-canonical amino acid (ncAA) featuring a highly stable internal alkyne moiety[2]. As the D-enantiomer, it offers profound resistance to endogenous cellular proteases, making it a robust probe for bioorthogonal chemistry, metabolic tracking, and targeted enzyme inhibition. However, transitioning this compound from a lyophilized powder to a biologically active cell culture supplement requires a rigorous understanding of its solubility profile. This whitepaper details the physicochemical properties, solubility metrics, and validated protocols for formulating (2R)-2-aminohex-4-ynoic acid for mammalian cell culture.

Physicochemical Properties & Zwitterionic Dynamics

The solubility of (2R)-2-aminohex-4-ynoic acid is dictated by its zwitterionic nature at a physiological pH of ~7.4. The molecule possesses a protonated amine (-NH₃⁺) and a deprotonated carboxylate (-COO⁻), creating a strong intermolecular crystal lattice in its solid state.

Causality in Solvation: To dissolve the compound, the chosen solvent must overcome this lattice energy. Water is highly effective due to its high dielectric constant, which stabilizes the separated ions. The aliphatic 2-butynyl side chain (CH₃-C≡C-CH₂-) introduces a degree of hydrophobicity. While this slightly reduces its aqueous solubility compared to simple canonical amino acids like alanine, it paradoxically allows for moderate solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO)[3][4].

Quantitative Solubility Matrix

The following table synthesizes the solubility limits and required dissolution conditions for (2R)-2-aminohex-4-ynoic acid across common laboratory solvents.

| Solvent | Max Solubility (approx.) | Dissolution Requirements | Application Suitability |

| Milli-Q Water | 50 - 80 mg/mL | Sonication (10-15 min), gentle warming (up to 40°C) | Optimal for generating stable stocks for cell culture[3]. |

| DMSO (Anhydrous) | 10 - 25 mg/mL | Vigorous vortexing, sonication. Must use fresh, dry DMSO. | Good for rapid screening; limits final media concentration due to DMSO toxicity[5]. |

| PBS (pH 7.4) | 10 - 20 mg/mL | Sonication. pH may need re-adjustment after addition. | Direct media supplementation for immediate use. |

| 0.1 M HCl / NaOH | > 100 mg/mL | Readily soluble at room temperature. | Industrial scale-up; requires neutralization before cellular exposure. |

| Cell Culture Media | Soluble at working conc. | Diluted from aqueous/DMSO stock. | Final assay environment (typically 0.1 - 2.0 mM)[6]. |

Experimental Protocols: Self-Validating Formulation Workflows

Expert Insight: While DMSO is a convenient solvent for synthetic chemists, biologists must be wary of its effects. Mammalian cells are highly sensitive to DMSO, with toxicity and transcriptomic shifts often observed at concentrations >0.1% v/v. For metabolic labeling or long-term incubation (24-72 hours), an aqueous stock solution is strictly preferred[3].

Protocol A: Preparation of a 100 mM Aqueous Stock Solution (Preferred)

-

Weighing: Accurately weigh 12.7 mg of (2R)-2-aminohex-4-ynoic acid (MW: 127.14 g/mol ) into a sterile microcentrifuge tube[7].

-

Solvent Addition: Add 1.0 mL of sterile Milli-Q water.

-

Physical Disruption: The solution will initially appear cloudy. Place the tube in a bath sonicator at room temperature for 10-15 minutes. The ultrasonic waves provide the localized energy required to disrupt the zwitterionic lattice without degrading the alkyne moiety[8].

-

Sterilization: Pass the clear solution through a 0.22 µm Polyethersulfone (PES) syringe filter. Why PES? PES membranes exhibit extremely low protein/amino acid binding compared to Nylon or PVDF, ensuring nearly 100% recovery of the ncAA.

-

Storage: Aliquot into single-use vials and store at -20°C. Aqueous stocks are stable for up to 6 months[9]. Avoid repeated freeze-thaw cycles.

Protocol B: Preparation of a 50 mM DMSO Stock Solution

-

Solvent Selection: Use newly opened, anhydrous DMSO. Hygroscopic absorption of water into DMSO significantly depresses the solubility of aliphatic alkynes[5].

-

Dissolution: Add 1.0 mL of DMSO to 6.35 mg of the compound. Vortex vigorously for 2 minutes. If phase separation occurs, brief sonication can be applied.

-

Storage: Store at -80°C for up to 6 months. When diluting into culture media, ensure the final DMSO concentration remains ≤0.1%[3].

Workflow for the preparation and sterile formulation of (2R)-2-aminohex-4-ynoic acid stocks.

Cellular Uptake and Bioorthogonal Applications

Once supplemented into the culture media (e.g., DMEM or RPMI), (2R)-2-aminohex-4-ynoic acid is transported across the plasma membrane. Due to its structural homology to aliphatic amino acids, it utilizes endogenous L-type amino acid transporters (such as LAT1/LAT2) to enter the cytosol.

Because it is a D-amino acid, it is generally excluded from ribosomal translation by the stringent stereospecificity of aminoacyl-tRNA synthetases (AARS)[6][10]. Instead, its primary utility in cell culture lies in:

-

Enzyme Inhibition: Acting as a stereospecific, irreversible inhibitor of specific metabolic enzymes, functioning similarly to how related alkyne-amino acids (like propargylglycine) inhibit cystathionine γ-lyase[4][11].

-

Peptidomimetic Synthesis & Tagging: Intracellular incorporation into non-ribosomal peptides or targeted bioorthogonal tagging via Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), a click-chemistry variation that uniquely accommodates internal alkynes.

Cellular uptake mechanism and downstream bioorthogonal application of the ncAA.

References

-

ChemBK. "CAS Index 346707-82-2: 4-Hexynoic acid, 2-amino-, (2R)-". ChemBK. [Link]

-

K. Lang et al. "Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis?". Chemical Reviews - ACS Publications.[Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 2-aminohex-4-ynoic acid | 29834-75-1 [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. DL-PROPARGYLGLYCINE | 64165-64-6 [chemicalbook.com]

- 5. HY-140345-25mg | L-Homopropargylglycine [98891-36-2] Clinisciences [clinisciences.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. (R)-2-aminohex-4-ynoic acid [sigmaaldrich.cn]

- 8. L-Homopropargylglycine | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. L-Propargylglycine, Catalog: B2551 | AkrivisBio [akrivisbio.com]

Methodological & Application

Application Note & Protocol: Co-translational, Site-Specific Incorporation of (2R)-2-aminohex-4-ynoic Acid

Abstract

Genetic code expansion technology enables the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins, opening new avenues for protein engineering and functional studies. This document provides a comprehensive guide for the co-translational incorporation of (2R)-2-aminohex-4-ynoic acid (AHA-Y), a valuable ncAA bearing a terminal alkyne moiety. This functional group serves as a bioorthogonal handle for subsequent chemical modification via click chemistry.[1][2] We detail the principles of amber codon suppression, provide step-by-step protocols for expression in Escherichia coli, and describe methods for verifying successful incorporation and downstream bioorthogonal labeling. This protocol is intended for researchers in chemical biology, protein engineering, and drug development.

Principle of the Method

The site-specific incorporation of AHA-Y is achieved by hijacking the cellular translation machinery through a technique known as amber codon suppression.[3] The amber stop codon, UAG, which is the least utilized stop codon in E. coli, is repurposed to encode for our ncAA.[3] This requires two key engineered components delivered on a single plasmid (e.g., pEVOL):

-

An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): A synthetase engineered to specifically recognize and charge AHA-Y. The Methanosarcina mazei pyrrolysyl-tRNA synthetase (PylRS) is a common starting point for engineering due to its broad substrate specificity and orthogonality in E. coli.[4][5][6][7] This engineered PylRS mutant (hereafter PylRS-AHA-Y) must efficiently ligate AHA-Y to its cognate tRNA while ignoring all endogenous amino acids and tRNAs.[8][9]

-

An Orthogonal tRNA: A corresponding tRNA (tRNAPylCUA) with an altered anticodon (CUA) that recognizes the UAG codon on the mRNA transcript.[3] This tRNA is not recognized by any of the host cell's endogenous synthetases.[8][9]

When the gene of interest (GOI), containing a UAG codon at the desired incorporation site, is co-expressed with the orthogonal PylRS-AHA-Y/tRNAPylCUA pair in media supplemented with AHA-Y, the ribosome pauses at the UAG codon. Instead of termination, the charged tRNAPylCUA-AHA-Y is delivered to the ribosome, resulting in the incorporation of AHA-Y into the growing polypeptide chain and the production of a full-length, modified protein.[3][10]

Figure 1: Principle of amber suppression for AHA-Y incorporation.

Materials and Reagents

Plasmids and Strains

| Component | Description | Recommended Source |

| Expression Host | E. coli BL21(DE3) or similar strain suitable for protein expression. | Commercial Vendor |

| pEVOL-Pyl-AHA-Y | Plasmid expressing the engineered PylRS mutant for AHA-Y and tRNAPylCUA. Chloramphenicol resistance. | Custom Synthesis/Collaborator |

| pET-Target(TAG) | Expression plasmid for the Gene of Interest (GOI) with a UAG codon at the desired site. Ampicillin/Kanamycin resistance. | Custom Cloning |

| (2R)-2-aminohex-4-ynoic acid | The non-canonical amino acid. | Commercial Synthesis |

Media and Buffers

-

LB Broth and LB Agar plates

-

Terrific Broth (TB) or other rich expression medium

-

500X Ampicillin stock (50 mg/mL in H₂O)

-

500X Chloramphenicol stock (25 mg/mL in Ethanol)

-

1 M IPTG (Isopropyl β-D-1-thiogalactopyranoside) stock

-

20% (w/v) L-Arabinose stock

-

1 M AHA-Y stock in 1 M NaOH (neutralize to pH 7.0 with HCl, sterile filter)

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF)

-

Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole)

-

Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole)

Experimental Protocols

Protocol 1: Transformation

-

Co-transform chemically competent E. coli BL21(DE3) cells with both the pEVOL-Pyl-AHA-Y plasmid and the pET-Target(TAG) plasmid using standard heat-shock protocols.

-

Plate the transformation mixture on an LB agar plate containing both ampicillin (100 µg/mL) and chloramphenicol (50 µg/mL).

-

Incubate overnight at 37°C.

Protocol 2: Protein Expression and AHA-Y Incorporation

-

Starter Culture: Inoculate a single colony from the transformation plate into 5 mL of LB medium containing both antibiotics. Grow overnight at 37°C with shaking (220 rpm).

-

Main Culture: Inoculate 500 mL of Terrific Broth (in a 2 L baffled flask) containing both antibiotics with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1.

-

Growth: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction:

-

Add L-Arabinose to a final concentration of 0.2% (w/v) to induce the expression of the orthogonal synthetase and tRNA from the pEVOL plasmid.

-

Crucially, set up two cultures in parallel:

-

+AHA-Y Culture: Add AHA-Y to a final concentration of 1 mM.

-

-AHA-Y Control Culture: Add an equivalent volume of sterile water. This control is essential to validate that full-length protein expression is dependent on the presence of the ncAA.[11]

-

-

-

Expression Induction: Immediately after adding arabinose and AHA-Y, reduce the temperature to 20-25°C and add IPTG to a final concentration of 0.25 mM to induce the expression of the target protein.

-

Incubation: Incubate for 16-20 hours with vigorous shaking.

-

Harvest: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellets at -80°C.

Scientist's Note: The concentration of AHA-Y may need optimization (0.5-2 mM range) for your specific protein. Lowering the post-induction temperature often improves protein folding and incorporation efficiency.

Protocol 3: Protein Purification and Verification

-

Lysis: Resuspend the cell pellet from the 500 mL culture in 25 mL of ice-cold Lysis Buffer. Lyse the cells using sonication or a French press.

-

Clarification: Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

Purification: Purify the target protein from the supernatant using an appropriate method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

-

SDS-PAGE Analysis: Analyze the purified protein fractions from both the +AHA-Y and -AHA-Y cultures on an SDS-PAGE gel.

-

Expected Result: A strong band at the expected molecular weight for the full-length protein should be present in the +AHA-Y sample. In the -AHA-Y control, this band should be absent or significantly reduced, confirming amber suppression is successful and dependent on AHA-Y.[11]

-

-

Mass Spectrometry (MS) Verification:

-

Rationale: MS is the definitive method to confirm the precise mass and therefore the successful incorporation of the ncAA.[]

-

Method: Analyze the purified protein using Electrospray Ionization Mass Spectrometry (ESI-MS). The measured mass of the protein from the +AHA-Y culture should correspond to the theoretical mass of the protein with AHA-Y (C₆H₇NO₂) incorporated in place of a canonical amino acid.

-

Mass Shift Calculation:

-

Mass of AHA-Y = 125.13 g/mol

-

Mass of Tyrosine (often replaced) = 181.19 g/mol

-

Expected Mass Difference = 125.13 - 181.19 = -56.06 Da

-

-

Protocol 4: Bioorthogonal Labeling via Click Chemistry

The incorporated alkyne handle allows for covalent labeling with any azide-functionalized molecule (e.g., fluorophores, biotin) via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[13]

-

Reagents:

-

Purified AHA-Y-containing protein (~10 µM) in PBS.

-

Azide-fluorophore (e.g., Azide-Alexa Fluor 488, 5-10 molar excess).

-

Copper(II) Sulfate (CuSO₄, 50 mM stock).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA, 50 mM stock).

-

Sodium Ascorbate (freshly prepared 100 mM stock).

-

-

Reaction Setup: In a microcentrifuge tube, combine in order:

-

Purified Protein

-

Azide-fluorophore

-

CuSO₄ (to 1 mM final)

-

THPTA (to 5 mM final)

-

Vortex briefly

-

Sodium Ascorbate (to 5 mM final) to initiate the reaction.

-

-

Incubation: Incubate at room temperature for 1-2 hours, protected from light.

-

Analysis: Analyze the reaction by SDS-PAGE. Visualize the gel using a fluorescence scanner. A fluorescent band should appear only for the protein that was expressed in the +AHA-Y culture, confirming both successful incorporation and successful bioorthogonal labeling.

Figure 2: Experimental workflow from transformation to final analysis.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low protein yield | ncAA toxicity, inefficient synthetase, leaky expression. | Optimize AHA-Y concentration (try 0.5-1.5 mM). Lower expression temperature (18-20°C). Confirm plasmid integrity via sequencing. |

| No full-length protein in +AHA-Y | Inactive synthetase, poor AHA-Y uptake, incorrect gene sequence. | Sequence pEVOL and target plasmids. Test a different batch or source of AHA-Y. Use a reporter protein (e.g., GFP-TAG) to test the system. |